

Pinostilbene: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostilbene, a naturally occurring stilbenoid, has garnered significant interest in the scientific community for its diverse pharmacological properties, including antioxidant, neuroprotective, and anticancer activities. As a methoxylated derivative of resveratrol, it exhibits enhanced bioavailability, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **pinostilbene**. Detailed experimental protocols for its synthesis, extraction, and key biological assays are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide visualizes the key signaling pathways modulated by **pinostilbene**, offering a deeper understanding of its mechanism of action for researchers and drug development professionals.

Chemical Structure and Identification

Pinostilbene, systematically named 3-[(E)-2-(4-hydroxyphenyl)ethen-1-yl]-5-methoxyphenol, is a trans-stilbene derivative characterized by a 1,2-diphenylethylene core structure. It is structurally related to resveratrol, with one of the hydroxyl groups on one of the aromatic rings being replaced by a methoxy group.[1][2] This seemingly minor structural modification has a significant impact on its physicochemical properties and biological activity.



Table 1: Chemical Identifiers of Pinostilbene

| Identifier | Value | Reference(s) | |
|-------------------|---|--------------|--|
| IUPAC Name | 3-[(E)-2-(4- hydroxyphenyl)ethen-1-yl]-5- methoxyphenol | 5- [1] | |
| Other Names | 3,4'-dihydroxy-5- methoxystilbene, 3-methoxy- 4',5-dihydroxy-trans-stilbene, Rapontigentin, trans- Pinostilbene | [1][2] | |
| CAS Number | 42438-89-1 | [1] | |
| Molecular Formula | C15H14O3 | [1][2] | |
| Molecular Weight | 242.27 g/mol | [1][2] | |
| SMILES | COC1=CC(=CC(=C1)O)/C=C/ C2=CC=C(C=C2)O | [1] | |
| InChI | InChI=1S/C15H14O3/c1-18- 15-9-12(8-14(17)10-15)3-2-11- 4-6-13(16)7-5-11/h2-10,16- 17H,1H3/b3-2+ | [1] | |

Physicochemical Properties

The physicochemical properties of **pinostilbene** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of Pinostilbene



| Property | Value | Reference(s) |
|---------------|---|--------------|
| Melting Point | 117-118 °C | [3][4] |
| Boiling Point | 454.3 °C at 760 mmHg [4] | |
| Solubility | Water: Poorly solubleDMSO: ≥13 mg/mLEthanol: Soluble | [4][5] |
| Appearance | White to tan powder/crystalline solid | [3][4] |
| UV-Vis λmax | 218, 307 nm | [6] |

Biological Activities and Mechanisms of Action

Pinostilbene exhibits a range of biological activities, primarily attributed to its antioxidant properties and its ability to modulate various cellular signaling pathways.

Anticancer Activity

Pinostilbene has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 3: In Vitro Anticancer Activity of **Pinostilbene** (IC50 Values)



| Cell Line | Cancer Type | IC50 (μM) | Reference(s) |
|-----------|-------------------|-----------------------------|--------------|
| HCT116 | Colon Cancer | Similar to Pterostilbene | [4] |
| HT29 | Colon Cancer | Similar to Pterostilbene | [4] |
| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [1] |
| PC3 | Prostate Cancer | 14.91 | [2] |
| РС3М | Prostate Cancer | 6.43 | [2] |
| DU145 | Prostate Cancer | 3.6 | [2] |
| LNCaP | Prostate Cancer | 22.42 | [2] |
| C4 | Prostate Cancer | 4.30 | [2] |
| C4-2 | Prostate Cancer | 5.74 | [2] |
| C4-2b | Prostate Cancer | 4.52 | [2] |
| 22Rv1 | Prostate Cancer | 26.35 | [2] |

Pinostilbene's anticancer effects are mediated through the modulation of key signaling pathways, including the MAPK/ERK, JNK, and p38 pathways, which are central regulators of cell proliferation, differentiation, and apoptosis.

Neuroprotective Activity

Pinostilbene has shown promise in protecting neuronal cells from damage induced by neurotoxins. Studies have demonstrated its ability to reduce neurotoxicity in SH-SY5Y cells, a common model for Parkinson's disease research.[7] This neuroprotective effect is linked to its antioxidant properties and its ability to attenuate stress-activated signaling cascades.

Antioxidant Activity

Like other stilbenoids, **pinostilbene** is a potent antioxidant. It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Its antioxidant capacity has been evaluated



using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.

Pharmacokinetics

While comprehensive pharmacokinetic data for **pinostilbene** is limited, studies on its close analog, pterostilbene, provide valuable insights. The methoxy group in **pinostilbene** is thought to increase its lipophilicity and metabolic stability compared to resveratrol, leading to improved oral bioavailability. **Pinostilbene** is a major metabolite of pterostilbene in the colon.[4]

Table 4: Pharmacokinetic Parameters of Pterostilbene (as a reference for **Pinostilbene**)

| Parameter | Value (in rats) | Reference(s) |
|-----------------------------|---------------------------------|--------------|
| Oral Bioavailability | ~80% | [2] |
| Plasma Half-life (t1/2) | 1.8 ± 0.3 h (IV) | [8] |
| Volume of Distribution (Vd) | 5.3 L/kg | [1] |
| Clearance (CL) | 36.4 ± 7.8 mL/min/kg (25 mg/kg) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, extraction, and biological evaluation of **pinostilbene**.

Chemical Synthesis of Pinostilbene

Pinostilbene can be synthesized through various organic reactions, with the Wittig reaction being a common and effective method for creating the stilbene backbone.

Protocol: Synthesis of **Pinostilbene** via Wittig Reaction

 Preparation of the Phosphonium Salt: React 3,5-dimethoxybenzyl bromide with triphenylphosphine in a suitable solvent like toluene under reflux to form the corresponding phosphonium salt.



- Ylide Formation: Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like THF or DMSO at low temperature (e.g., 0 °C) to generate the phosphorus ylide.
- Wittig Reaction: Add 4-hydroxybenzaldehyde to the ylide solution and allow the reaction to proceed at room temperature or with gentle heating. The ylide will react with the aldehyde to form the stilbene double bond.
- Demethylation: Selectively demethylate one of the methoxy groups at the 5-position to a hydroxyl group using a reagent like boron tribromide (BBr₃) in a chlorinated solvent at low temperature.
- Work-up and Purification: Quench the reaction with water or a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude **pinostilbene** using column chromatography on silica gel.

Extraction of Pinostilbene from Natural Sources

Pinostilbene is naturally found in the bark of Pinus sibirica.[1]

Protocol: Extraction and Isolation of Pinostilbene

- Material Preparation: Collect and air-dry the bark of Pinus sibirica. Grind the dried bark into a fine powder.
- Extraction: Macerate the powdered bark with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction.
- Filtration and Concentration: Filter the combined extracts to remove solid plant material.
 Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Solvent-Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to



fractionate the components. **Pinostilbene** is expected to be enriched in the moderately polar fractions.

- Chromatographic Purification: Subject the **pinostilbene**-rich fraction to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Monitor the fractions by thin-layer chromatography (TLC).
- Final Purification: Combine the fractions containing pure pinostilbene and further purify by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain high-purity pinostilbene.

Biological Assays

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: Treat the cells with various concentrations of **pinostilbene** (typically ranging from 0 to 100 μ M) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol:

 Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of pinostilbene in methanol.



- Reaction Mixture: In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of each pinostilbene dilution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control A_sample) / A_control] x 100. Determine the IC₅₀ value.

Protocol:

- Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate medium.
- Pre-treatment: Pre-treat the cells with different concentrations of pinostilbene for a specified time (e.g., 1-2 hours).
- Induction of Neurotoxicity: Expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA) at a predetermined concentration for 24 hours.
- Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
- Apoptosis Assessment: Evaluate apoptosis by measuring caspase-3 activity or using Annexin V/PI staining followed by flow cytometry.
- Western Blot Analysis: Analyze the expression levels of key proteins involved in cell death and survival signaling pathways (e.g., phosphorylated JNK, c-Jun).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by **pinostilbene** and its analogs, providing a visual representation of their molecular mechanisms of action.

MAPK/ERK Signaling Pathway in Cancer



// Nodes GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pinostilbene [label="Pinostilbene", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; **Pinostilbene** -> MEK [arrowhead=tee, color="#EA4335", style=dashed]; **Pinostilbene** -> ERK [arrowhead=tee, color="#EA4335", style=dashed]; } caption: "**Pinostilbene** inhibits the MAPK/ERK pathway, reducing cancer cell proliferation."

JNK and p38 Signaling Pathways in Apoptosis

// Nodes Stress [label="Cellular Stress\n(e.g., ROS, UV)", fillcolor="#F1F3F4"]; ASK1 [label="ASK1", fillcolor="#F1F3F4"]; MKK4_7 [label="MKK4/7", fillcolor="#F1F3F4"]; JNK [label="JNK", fillcolor="#F1F3F4"]; cJun [label="c-Jun", fillcolor="#F1F3F4"]; MKK3_6 [label="MKK3/6", fillcolor="#F1F3F4"]; p38 [label="p38", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; **Pinostilbene** [label="**Pinostilbene**", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stress -> ASK1; ASK1 -> MKK4_7; ASK1 -> MKK3_6; MKK4_7 -> JNK; JNK -> cJun; cJun -> Apoptosis; MKK3_6 -> p38; p38 -> Apoptosis; **Pinostilbene** -> ASK1 [arrowhead=normal, color="#4285F4", style=dashed]; } caption: "**Pinostilbene** can modulate JNK and p38 pathways, influencing apoptosis."

Cell Cycle Regulation by Pinostilbene

// Nodes G1 [label="G1 Phase", fillcolor="#F1F3F4"]; S [label="S Phase", fillcolor="#F1F3F4"]; G2 [label="G2 Phase", fillcolor="#F1F3F4"]; M [label="M Phase", fillcolor="#F1F3F4"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#F1F3F4"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#F1F3F4"]; CyclinA_CDK2 [label="Cyclin A / CDK2", fillcolor="#F1F3F4"]; CyclinB_CDK1 [label="Cyclin B / CDK1", fillcolor="#F1F3F4"]; Pinostilbene [label="Pinostilbene", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];



// Edges G1 -> S [label=" G1/S Transition"]; S -> G2; G2 -> M [label=" G2/M Transition"]; M -> G1; CyclinD_CDK46 -> G1; CyclinE_CDK2 -> G1 -> S; CyclinA_CDK2 -> S -> G2; CyclinB_CDK1 -> G2 -> M; **Pinostilbene** -> CyclinD_CDK46 [arrowhead=tee, color="#FBBC05", style=dashed]; **Pinostilbene** -> CyclinE_CDK2 [arrowhead=tee, color="#FBBC05", style=dashed]; } caption: "**Pinostilbene** induces cell cycle arrest by downregulating key cyclins and CDKs."

Conclusion

Pinostilbene is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its favorable physicochemical properties, particularly its enhanced bioavailability compared to resveratrol, make it an attractive candidate for further research and development. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate future investigations into its mechanisms of action and its potential applications in the prevention and treatment of various diseases. The visualization of its effects on key signaling pathways provides a clear framework for understanding its molecular targets and for designing future studies aimed at harnessing its full therapeutic potential. As research continues to unravel the intricate biological activities of **pinostilbene**, it is poised to become a significant molecule in the fields of pharmacology and drug discovery.

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- To cite this document: BenchChem. [Pinostilbene: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020863#pinostilbene-chemical-structure-and-properties]

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